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Compound of Interest

Compound Name: 5-Bromo-1,7-naphthyridine

Cat. No.: B095205 Get Quote

A detailed X-ray crystallographic analysis provides the definitive evidence for the three-

dimensional structure of a molecule. This guide offers a comparative overview of the

crystallographic data for a substituted naphthyridine, 2,7-Bis(trichloromethyl)-1,8-naphthyridine,

and its parent scaffold, 1,8-naphthyridine. This comparison highlights the structural impact of

substitution and serves as a practical reference for researchers engaged in the synthesis and

characterization of novel heterocyclic compounds.

In the realm of drug discovery and materials science, the precise determination of a molecule's

three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for

this purpose, offering unambiguous insights into bond lengths, bond angles, and overall

molecular conformation. This guide presents a comparative analysis of the crystal structures of

2,7-Bis(trichloromethyl)-1,8-naphthyridine and the foundational 1,8-naphthyridine, illustrating

the profound influence of substituents on the molecular framework. While the specific

crystallographic data for 5-Bromo-1,7-naphthyridine is not publicly available, this comparison

provides a robust framework for understanding the principles of its structural validation.

Crystallographic Data at a Glance: A Comparative
Table
The following tables summarize the key crystallographic parameters for 2,7-

Bis(trichloromethyl)-1,8-naphthyridine and 1,8-naphthyridine, facilitating a direct comparison of
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their solid-state structures.

Table 1: Crystal Data and Structure Refinement for 2,7-Bis(trichloromethyl)-1,8-naphthyridine

and 1,8-naphthyridine.
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Parameter
2,7-
Bis(trichloromethyl)-1,8-
naphthyridine[1]

1,8-Naphthyridine

Empirical Formula C₁₀H₄Cl₆N₂ C₈H₆N₂

Formula Weight 364.85 130.15

Temperature (K) 100 Not Reported

Wavelength (Å) 0.71073 (Mo Kα) Not Reported

Crystal System Monoclinic Not Reported

Space Group C2/c Not Reported

Unit cell dimensions

a (Å) 19.9154(4) Not Reported

b (Å) 6.5977(1) Not Reported

c (Å) 10.5975(2) Not Reported

α (°) 90 Not Reported

β (°) 111.483(2) Not Reported

γ (°) 90 Not Reported

Volume (Å³) 1295.73(4) Not Reported

Z 4 Not Reported

Calculated Density (Mg/m³) 1.872 Not Reported

Absorption Coefficient (mm⁻¹) 1.303 Not Reported

F(000) 720 Not Reported

Data collection

Theta range for data collection

(°)
3.33 to 29.60 Not Reported

Reflections collected 7412 Not Reported

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2983609/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Independent reflections 1756 [R(int) = 0.0276] Not Reported

Refinement

Refinement method Full-matrix least-squares on F² Not Reported

Data / restraints / parameters 1756 / 0 / 91 Not Reported

Goodness-of-fit on F² 1.053 Not Reported

Final R indices [I>2sigma(I)] R1 = 0.0351, wR2 = 0.0891 Not Reported

R indices (all data) R1 = 0.0435, wR2 = 0.0945 Not Reported

Table 2: Selected Bond Lengths (Å) and Angles (°) for 2,7-Bis(trichloromethyl)-1,8-

naphthyridine.

Bond/Angle Length (Å) / Angle (°)

Cl(1)-C(5) 1.776(2)

Cl(2)-C(5) 1.771(2)

Cl(3)-C(5) 1.773(2)

N(1)-C(4) 1.317(2)

N(1)-C(1) 1.361(2)

C(1)-C(2) 1.405(3)

C(2)-C(3) 1.365(3)

C(3)-C(4A) 1.411(2)

C(4)-N(1)-C(1) 117.20(15)

N(1)-C(1)-C(2) 123.08(17)

C(3)-C(2)-C(1) 118.57(17)

C(2)-C(3)-C(4A) 122.18(16)

N(1)-C(4)-C(3A) 123.13(15)
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Experimental Workflow for Structure Determination
The definitive three-dimensional structure of a small molecule is elucidated through a series of

well-defined experimental and computational steps. The workflow diagram below illustrates the

typical process of single-crystal X-ray diffraction analysis.
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Experimental Workflow for X-ray Crystallography

Crystal Preparation

Data Collection

Data Processing & Structure Solution

Structure Refinement & Validation

Crystal Growth

Crystal Selection & Mounting

Diffractometer

X-ray Source

Detector

Data Integration

Structure Solution (e.g., Direct Methods)

Structure Refinement

Validation & CIF Generation

Click to download full resolution via product page

A typical workflow for X-ray crystallography.
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Experimental Protocol
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a small

organic molecule like a naphthyridine derivative.

1. Crystal Growth and Selection:

Single crystals of the compound of interest are grown using techniques such as slow

evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

A suitable crystal, typically with dimensions of 0.1-0.3 mm in each direction and free of

visible defects, is selected under a microscope.

2. Crystal Mounting:

The selected crystal is mounted on a goniometer head using a cryoprotectant oil or a

suitable adhesive. For air- or moisture-sensitive samples, mounting is performed under an

inert atmosphere.

3. Data Collection:

The mounted crystal is placed on a single-crystal X-ray diffractometer.

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize

thermal vibrations and potential radiation damage.

A preliminary screening is performed to determine the crystal quality and unit cell

parameters.

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and

recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector).

4. Data Processing:

The collected diffraction images are processed to integrate the intensities of the individual

reflections.
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Corrections for Lorentz and polarization effects, as well as absorption, are applied to the

data.

5. Structure Solution and Refinement:

The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

The structural model is refined against the experimental data using full-matrix least-squares

methods. This iterative process adjusts atomic coordinates, and thermal parameters to

minimize the difference between the observed and calculated structure factors.

Hydrogen atoms are typically located from the difference Fourier map and refined with

appropriate constraints.

6. Validation and Visualization:

The final refined structure is validated using software tools to check for geometric

consistency and other quality indicators.

The results, including atomic coordinates, bond lengths, bond angles, and other

crystallographic data, are compiled into a Crystallographic Information File (CIF).

The molecular structure is visualized using specialized software to generate diagrams and

analyze intermolecular interactions.

This comprehensive approach ensures the accurate and reliable determination of the

molecular structure, providing a solid foundation for understanding its chemical and biological

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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